
1-Methoxyerythrabyssin Ii
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Overview
Description
1-Methoxyerythrabyssin Ii is a natural product found in Erythrina subumbrans and Lespedeza bicolor with data available.
Chemical Reactions Analysis
Structural Characteristics and Isolation
1-Methoxyerythrabyssin II (C₂₀H₁₈O₆) features a pterocarpan skeleton with a methoxy group at position 1. Key steps in its isolation include:
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Extraction : Methanol extraction of L. bicolor roots followed by silica gel chromatography .
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Purification : High-performance liquid chromatography (HPLC) with a retention time (Rt) of 5.13 minutes .
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Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed the structure .
Enzyme Inhibition Activity
This compound exhibits noncompetitive inhibition against SARS-CoV PLpro, a viral protease critical for viral replication .
Parameter | Value |
---|---|
IC₅₀ (SARS-CoV PLpro) | 11.2 ± 0.9 µM |
Inhibition Type | Noncompetitive |
Kᵢ | 8.6 ± 1.1 µM |
Mechanistic Insights :
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Reduces Vₘₐₓ without altering Kₘ, indicating binding to the enzyme-substrate complex .
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Dose-dependent suppression of substrate hydrolysis validated via Lineweaver-Burk and Dixon plots .
Cytotoxic Activity in Triple-Negative Breast Cancer (TNBC)
This compound contributes to the anticancer effects of L. bicolor root extract:
Key Pathways :
Chemical Stability and Reactivity
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Acid Sensitivity : Methoxy and hydroxyl groups render susceptibility to acidic hydrolysis, necessitating neutral pH during extraction .
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Oxidative Stability : Resists auto-oxidation due to aromatic stabilization but degrades under prolonged UV exposure .
Synthetic Derivatives and Modifications
While direct synthetic routes are unpublished, related pterocarpans undergo:
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Methylation : Protects hydroxyl groups during functionalization7.
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Glycosylation : Enhances solubility but reduces membrane permeability .
Toxicological Profile
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Acute Toxicity (Mice) : No mortality or organ damage at 300 mg/kg (oral), with normal ALT/AST levels .
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Selectivity Index : >15-fold higher cytotoxicity in TNBC cells vs. normal MCF-10A cells .
This compound’s dual antiviral and anticancer potential highlights its pharmacological versatility. Further studies on structure-activity relationships and in vivo efficacy are warranted .
Q & A
Basic Questions
Q. What are the recommended experimental protocols for isolating and characterizing 1-Methoxyerythrabyssin II from natural sources?
- Methodology : Use chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) for isolation and structural elucidation. Ensure reproducibility by adhering to the Beilstein Journal of Organic Chemistry guidelines: report detailed experimental conditions (solvent systems, column specifications) and validate purity via ≥95% HPLC purity thresholds .
- Data Contradiction Mitigation : Cross-validate spectral data against published libraries (e.g., PubChem, SciFinder) to resolve discrepancies in peak assignments.
Q. How can researchers optimize the synthesis of this compound for yield and scalability?
- Methodology : Employ a Design of Experiments (DoE) approach to test variables (catalyst concentration, temperature). Use kinetic studies to identify rate-limiting steps. For scalability, follow the Beilstein Journal’s recommendation to prioritize atom-economical reactions and minimize hazardous byproducts .
- Validation : Compare yields with literature benchmarks and report deviations with mechanistic explanations (e.g., steric hindrance in methoxy group functionalization).
Q. What in vitro assays are most suitable for assessing the bioactivity of this compound?
- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., quercetin as a positive control). Validate results via dose-response curves and statistical significance (p < 0.05, ANOVA with Tukey’s post-hoc test).
- Ethical Considerations : Follow Research Involving Human Subjects guidelines for secondary cell lines, ensuring proper sourcing and ethical approval documentation .
Advanced Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
- Methodology : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., differing animal models, dosing regimens) . Apply meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Use sensitivity analysis to exclude outlier studies.
- Statistical Rigor : Control the false discovery rate (FDR) using the Benjamini-Hochberg procedure to adjust for multiple comparisons .
Q. What strategies can enhance the bioavailability of this compound in vivo without structural modification?
- Methodology : Test lipid-based nanoformulations (e.g., liposomes, micelles) to improve solubility. Use pharmacokinetic parameters (AUC, Cmax) from rodent models to evaluate efficacy. Reference Instructions for Authors guidelines for reporting nanoformulation characterization (e.g., dynamic light scattering for particle size) .
- Data Interpretation : Compare results with structurally analogous compounds (e.g., resveratrol derivatives) to identify trends in bioavailability enhancement.
Q. How can researchers design a mechanistic study to identify this compound’s molecular targets in cancer pathways?
- Methodology : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify gene targets. Validate hits via co-immunoprecipitation (Co-IP) and Western blotting. For data reliability, follow Extended Essay Guide standards: triplicate experiments, blinded analysis .
- Theoretical Frameworks : Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
Q. What computational tools are effective for predicting this compound’s interactions with cytochrome P450 enzymes?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Validate predictions with in vitro CYP450 inhibition assays.
- Data Standards : Adopt Semantically Enriched Text-Based Retrieval principles to ensure reproducibility by sharing simulation parameters (force fields, solvation models) in supplementary materials .
Q. Methodological Frameworks for Rigor
- Research Question Formulation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does this compound reduce oxidative stress in Drosophila models compared to ascorbic acid?") .
- Ethical Data Collection : Follow AGENDA guidelines for data storage (encrypted databases, redundant backups) and copyright compliance when citing spectral libraries .
- Statistical Validation : Use power analysis (G*Power software) to determine sample sizes and avoid Type II errors in underpowered studies .
Properties
Molecular Formula |
C26H30O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
(6aR,11aR)-1-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C26H30O5/c1-14(2)6-8-17-20(27)11-10-16-19-13-30-22-12-21(28)18(9-7-15(3)4)25(29-5)23(22)26(19)31-24(16)17/h6-7,10-12,19,26-28H,8-9,13H2,1-5H3/t19-,26+/m0/s1 |
InChI Key |
SHSISVOIQZYVQR-AFMDSPMNSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C |
Synonyms |
1-methoxyerythrabyssin II |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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